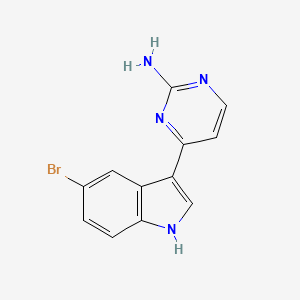

Meridianin C

Description

Significance of Indole (B1671886) and Pyrimidine (B1678525) Moieties in Heterocyclic Compound Research

Heterocyclic compounds form the backbone of medicinal chemistry, with indole and pyrimidine rings standing out as "privileged scaffolds" due to their widespread presence in both natural products and synthetic drugs. nih.govresearchgate.net

The indole nucleus , a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of biologically active molecules. acs.org It is famously found in the essential amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov The structural versatility of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component in drugs targeting a wide array of conditions, including cancer, inflammation, and viral infections. sigmaaldrich.comacs.org Its unique electronic properties and the ability to substitute at multiple positions have made it an attractive template for synthetic chemists aiming to create diverse molecular libraries. acs.org

Similarly, the pyrimidine ring , a six-membered aromatic heterocycle with two nitrogen atoms, is fundamental to life itself. nih.gov It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. nih.govnih.gov This intrinsic biological role has inspired medicinal chemists to incorporate the pyrimidine scaffold into a vast range of therapeutic agents. nih.govnih.gov Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiovascular effects. bldpharm.com Its ability to act as a bioisostere for other aromatic systems, like the phenyl group, has further cemented its importance in drug design. The pyrimidine core is a key feature in many kinase inhibitors, where its nitrogen atoms often act as crucial hydrogen bond acceptors, mimicking the adenine (B156593) base of ATP. nih.govrsc.org

Evolution of Indolyl-Pyrimidine Scaffolds in Target-Oriented Drug Discovery Research

The strategic combination of indole and pyrimidine moieties into a single molecular framework—the indolyl-pyrimidine scaffold—represents a powerful approach in modern drug discovery. This molecular hybridization aims to synergize the favorable properties of both heterocycles to create compounds with enhanced affinity, selectivity, and pharmacological profiles. The resulting scaffolds are particularly prominent in the field of oncology, where they have been extensively explored as inhibitors of protein kinases.

Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indolyl-pyrimidine core structure is adept at fitting into the ATP-binding pocket of many kinases. The 2-aminopyrimidine (B69317) portion often forms key hydrogen-bonding interactions with the "hinge" region of the kinase, a critical anchoring point for inhibitors. nih.govrsc.org The indole moiety, meanwhile, can be directed towards other regions of the binding site, where modifications can be used to fine-tune potency and selectivity against specific kinases.

Research has demonstrated that linking the indole and pyrimidine rings through different atoms (e.g., nitrogen vs. oxygen) and at various positions significantly impacts target selectivity. nih.gov For instance, studies on indolylamino and indolyloxy pyrimidine analogues have shown that the position of substituents on the pyrimidine ring and the nature of the linker dictate the selectivity for different kinases, such as Epidermal Growth Factor Receptor (EGFR) versus Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This modularity allows for the systematic exploration of structure-activity relationships (SAR) to develop inhibitors with desired profiles, such as dual or multi-kinase inhibitors that can combat drug resistance.

Rationale for the Academic Investigation of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine and Related Analogs

While specific, in-depth academic studies on 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine are not extensively documented in publicly accessible literature, the rationale for its investigation can be strongly inferred from research on closely related analogs. The compound, identified by CAS Number 213473-00-8, combines several structural features that are hallmarks of potent kinase inhibitors. nih.gov

The academic interest in this molecule and its analogs is primarily driven by their potential as anticancer agents targeting cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their overexpression or aberrant activation is a common feature in many human cancers. nih.govnih.gov Therefore, designing small molecule inhibitors of CDKs is a promising strategy for cancer therapy.

The core scaffold, 4-(indol-3-yl)pyrimidin-2-amine , is a known pharmacophore for kinase inhibition. The 2-aminopyrimidine group is a classic "hinge-binding" motif, essential for anchoring the molecule in the ATP-binding site of kinases like CDK2. nih.gov The indole at the C4 position of the pyrimidine provides a large lipophilic surface that can be optimized for interactions within the kinase active site.

The specific inclusion of a bromine atom at the 5-position of the indole ring is a deliberate design choice. Halogen atoms, particularly bromine, are often incorporated by medicinal chemists to enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the electronic properties of the molecule. In the context of kinase inhibitors, a substituent at the indole-5-position can project into a solvent-exposed region or a specific sub-pocket of the enzyme, offering a vector for improving selectivity and potency. Research on related N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives has shown this scaffold to be effective for developing pan-HER inhibitors, highlighting the utility of the bromo-indole moiety. google.com

Therefore, the investigation of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is a logical step in the exploration of the indolyl-pyrimidine scaffold. It serves as a valuable probe for understanding the structure-activity relationships of CDK and other kinase inhibitors, with the goal of developing novel and effective therapeutic agents.

Research Data on Related Indolyl-Pyrimidine Analogs

To illustrate the potential of this chemical class, the following tables summarize biological data for structurally related compounds where the indolyl-pyrimidine core has been evaluated for its anticancer and kinase-inhibiting properties.

Table 1: Activity of Indolyl-Pyrimidine Analogs as Methuosis Inducers

This table presents data on derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, which induce a non-apoptotic form of cell death called methuosis. The data highlights how modifications to the indole scaffold influence anticancer activity.

| Compound | Modification | Vacuolization Effect (HeLa cells, 1.0 µM) | Growth Inhibition (GI₅₀, HeLa cells) |

| 12g | 4-fluorophenyl hydrazide | ++++ | 0.08 µM |

| 12i | 4-chlorophenyl hydrazide | ++++ | 0.11 µM |

| 12n | 3,4-dichlorophenyl hydrazide | ++++ | 0.10 µM |

| 12A | Adamantan-1-yl hydrazide | ++++ | 0.12 µM |

| Data sourced from a study on methuosis inducers. nih.gov The '++++' symbol indicates a strong vacuolization effect. |

Table 2: Kinase Inhibitory Activity of Indolyloxy Pyrimidine Analogs

This table shows the inhibitory concentrations (IC₅₀) for analogs where the indole and pyrimidine rings are connected via an oxygen bridge, demonstrating their potent and often concurrent inhibition of key kinases involved in cancer progression.

| Compound | Pyrimidine Substitution | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| MKP120 | 4-indolyloxy-6-anilino | 10 | 32 |

| MKP121 | 4-indolyloxy-2-anilino | 22 | 45 |

| MKP123 | 4-indolyloxy-6-anilino | 18 | 45 |

| Data sourced from a structure-activity relationship study on EGFR and angiokinase inhibitors. nih.gov |

These findings from related compounds underscore the rich pharmacological potential of the indolyl-pyrimidine scaffold and provide a solid basis for the continued academic and industrial investigation of molecules like 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJCYXKRNGUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434275 | |

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213473-00-8 | |

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Strategies for the Pyrimidin-2-amine Core Construction

The pyrimidin-2-amine scaffold is a common feature in many biologically active compounds, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions, transition metal-mediated couplings, and tandem cyclizations.

The most prevalent and established method for constructing the pyrimidin-2-amine ring is through the condensation of a three-carbon dielectrophilic component with a source of the N-C-N fragment, such as guanidine. nih.govresearchgate.net A common pathway involves the reaction of an α,β-unsaturated ketone (a chalcone) with guanidine hydrochloride. nih.gov The chalcone itself is typically formed via a Claisen-Schmidt condensation between an aldehyde and a ketone. This approach allows for significant diversity in the final pyrimidine (B1678525) substitution pattern based on the choice of the initial carbonyl compounds.

Another powerful method is the Biginelli reaction, a one-pot three-component condensation involving an aldehyde, a β-ketoester, and urea or its derivatives (including guanidine). nih.govnih.gov This reaction provides a direct route to dihydropyrimidinones, which can be further modified to yield the desired aromatic pyrimidine structure. nih.gov

These classical condensation strategies are valued for their operational simplicity and the availability of starting materials.

Table 1: Comparison of Condensation Reactions for Pyrimidine Synthesis

| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chalcone Cyclization | α,β-Unsaturated Ketone, Guanidine | Acidic (e.g., HCl) or Basic | 2-Aminopyrimidine (B69317) | nih.gov |

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis for the formation of heterocyclic rings. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed for the synthesis of N-arylpyrimidin-2-amines from 2-chloropyrimidines and various amines. While often used for functionalization after the ring is formed, palladium catalysts can also be involved in the construction of the core itself. For instance, palladium-catalyzed dehydrogenative coupling has been used to synthesize C2-acylated indoles using an N-pyrimidine protecting group, which also acts as a directing group for C-H activation. thieme-connect.com

Rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling provides another route to link heterocycles, including pyrimidines and indoles, demonstrating the power of transition metals to forge complex C-C bonds directly. acs.orgsnnu.edu.cn These methods offer alternative pathways that can avoid harsh conditions and provide access to structures not easily made through classical condensation.

Base-promoted reactions can initiate a cascade of bond-forming events to construct heterocyclic systems in a single step. These tandem cyclizations are highly efficient, as they reduce the number of synthetic operations and purification steps. While a specific base-promoted tandem cyclization for the title compound is not prominently documented, the principle is applied in related syntheses. For example, base-promoted tandem cyclizations of 2-(indol-3-yl)naphthoquinones with benzamidines have been used to construct polysubstituted pyrimido[4,5-b]indoles, showcasing the utility of bases in promoting complex ring formations under transition-metal-free conditions.

Integration of the 5-Bromo-1H-indole Moiety into the Pyrimidine Scaffold

The key challenge in synthesizing 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is the regioselective formation of the C-C bond between the C3 position of the indole (B1671886) and the C4 position of the pyrimidine. This is typically achieved by first preparing a 5-bromoindole precursor that is functionalized at the C3 position, which then serves as the three-carbon component in a condensation reaction with guanidine.

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution. nih.gov This inherent reactivity is exploited to achieve regiochemical control. The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group at the C3 position of indoles. cambridge.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent selectively attacks the C3 position of the indole nucleus, and subsequent hydrolysis yields the indispensable indole-3-carbaldehyde intermediate. nih.govwikipedia.org This reaction works efficiently even with substituted indoles, such as 5-bromoindole, providing excellent control over the site of functionalization. nih.govgoogle.com

Table 2: Key Reactions for Regioselective Indole Functionalization

| Reaction | Position Functionalized | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | C3 | DMF, POCl₃ | Formylation (introduces -CHO group) | nih.govwikipedia.org |

| Bromination | C5 | Br₂, Acetic Acid | Bromination (introduces -Br group) | rsc.org |

The synthesis of the target molecule typically starts with the commercially available 5-bromoindole. nih.gov This precursor is then subjected to the Vilsmeier-Haack reaction to produce the key intermediate, 5-bromo-1H-indole-3-carbaldehyde. google.comresearchgate.netchemimpex.comnih.gov

With the aldehyde in hand, the pyrimidine ring can be constructed. A direct approach involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with guanidine. However, a more controlled and widely reported route involves an intermediate chalcone. nih.gov In this strategy, 5-bromo-1H-indole-3-carbaldehyde is first condensed with an appropriate methyl ketone (like a substituted acetophenone) under basic conditions (Claisen-Schmidt condensation) to form an α,β-unsaturated ketone, specifically a 1-(aryl)-3-(5-bromo-1H-indol-3-yl)-2-propen-1-one. This chalcone intermediate is then reacted with guanidine hydrochloride in the presence of an acid catalyst. The guanidine attacks the carbonyl carbon and the β-carbon in a cyclocondensation reaction, which, after dehydration, yields the final aromatic 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine product. nih.gov This stepwise approach ensures the correct assembly of the substituted pyrimidine ring onto the indole scaffold.

Optimization of Reaction Conditions and Yields

The synthesis of indole-pyrimidine hybrids, including 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, is a multi-step process where the optimization of reaction conditions is critical for maximizing product yields. Research into the synthesis of related structures provides insight into the key parameters that are often adjusted.

Key optimization strategies for the synthesis of indole-pyrimidine scaffolds often involve modifications to reaction time, temperature, and reagents. For instance, in the synthesis of related indole-containing pyrimidines, extending the reaction time to an overnight period has been shown to significantly increase the yield of the desired product. richmond.edu The construction of the 2-aminopyrimidine ring, a core component of the target molecule, can be achieved through a Bredereck-type approach. acs.org The synthesis of various bromo-indole derivatives using this method has reported yields ranging from 27% to 48%. acs.org

Further refinement of the synthetic protocol can be seen in the preparation of substituted meridianins, where specific conditions such as heating the reaction mixture at reflux for 5-6 hours are employed. tandfonline.com In subsequent reactions involving the core molecule, such as Suzuki coupling, conditions have been optimized to 85 °C overnight, achieving a 44% yield for the coupled product. chemrxiv.org The choice of reagents is also a critical factor; for example, using DMF/di-tert-butylacetal instead of the more common DMF-DMA has been a successful modification in the synthesis of certain derivatives. acs.org

The following table summarizes various reaction conditions and their corresponding yields for the synthesis of the target compound and closely related analogs.

| Reactant(s) | Reagent(s)/Catalyst(s) | Solvent(s) | Time/Temperature | Product | Yield (%) | Reference |

| 5-bromo-3-iodo-1-tosyl-1H-indole, 4,4,5,5-tetramethyl-2-(pyrimidin-2-ylamino)-1,3,2-dioxaborolane | Pd(PPh3)4, K2CO3 | Dioxane/Water | Not specified | 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | 48% | nih.gov |

| 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, (4-fluorophenyl)boronic acid | Pd(PPh3)4, K2CO3 | 1,4-dioxane/water | Overnight at 85 °C | 4-(5-(4-fluorophenyl)-1H-indol-3-yl)pyrimidin-2-amine | 44% | chemrxiv.org |

| 1-(1-benzyl-1H-indol-3-yl)-3-phenyl-3-thioxopropan-1-one, Guanidine hydrochloride | K2CO3 | EtOH | 5-6 h at reflux | 4-(1-benzyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine | 71% | tandfonline.com |

Advanced Purification and Spectroscopic Validation Techniques for Synthetic Products

Following synthesis, rigorous purification and structural validation are essential to ensure the identity and purity of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine. A combination of sophisticated chromatographic and spectroscopic methods is employed for this purpose.

Chromatographic Separation Methodologies

Chromatography is the cornerstone of purification for indole-pyrimidine compounds. Column chromatography using silica gel is a frequently cited method for the initial purification of crude reaction mixtures. nih.govmdpi.com The choice of eluent is critical; a common system is a mixture of petroleum ether and ethyl acetate. mdpi.com For more challenging separations, flash chromatography is utilized. acs.org In some cases, simpler methods like a silica/sand plug can be effective for removing inorganic impurities, offering a quicker alternative to full flash chromatography. richmond.edu

High-Performance Liquid Chromatography (HPLC) is indispensable for both analytical purity assessment and preparative purification. For brominated heterocyclic compounds, which can have low solubility, optimizing HPLC conditions is crucial. nih.gov Studies on related brominated indigoids have shown that using highly retentive ODS stationary phases with a gradient of acetonitrile and an acidified aqueous mobile phase at elevated temperatures (e.g., 70°C) can significantly improve peak shape and quantification. nih.gov Specific HPLC systems, such as the Agilent 1260 equipped with a Kinetex C18 column, have been successfully used for the separation of brominated indole products. nih.govescholarship.org Affinity chromatography represents a more specialized technique that has been used for the purification of indole-related biomolecules, demonstrating high specificity and yield. nih.gov

Spectroscopic Data Interpretation for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine and its derivatives relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure.

¹H NMR provides detailed information about the chemical environment of protons. For 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, the spectrum shows characteristic signals, including a singlet for the two amine protons (δ 6.50 ppm), distinct doublets for the pyrimidine hydrogens (δ 7.01 and 8.11 ppm), and signals corresponding to the protons on the bromo-indole ring (δ 7.29, 7.41, 8.26, and 8.76 ppm), as well as the indole NH proton (δ 11.86 ppm). nih.gov The disappearance of vinyl hydrogens and the appearance of new pyrimidine hydrogens are key indicators of successful cyclization during synthesis. richmond.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgnih.govmdpi.com For example, HRMS data for a related derivative confirmed the calculated mass for C₂₀H₁₆⁷⁹BrN₄O [M+H]⁺ at 407.0507. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In spectra of related compounds, characteristic absorption bands for N-H (amine and indole), C=O, and C=C bonds are observed, further confirming the structure. acs.orgjapsonline.com

The table below presents the ¹H NMR spectroscopic data for the title compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 11.86 | s | - | 1H | Indole N-H | nih.gov |

| 8.76 | d | 2.0 | 1H | Indole C4-H | nih.gov |

| 8.26 | d | 2.9 | 1H | Indole C2-H | nih.gov |

| 8.11 | d | 5.3 | 1H | Pyrimidine C6-H | nih.gov |

| 7.41 | d | 8.6 | 1H | Indole C7-H | nih.gov |

| 7.29 | dd | 8.6, 2.0 | 1H | Indole C6-H | nih.gov |

| 7.01 | d | 5.4 | 1H | Pyrimidine C5-H | nih.gov |

| 6.50 | s | - | 2H | Amine (-NH₂) | nih.gov |

Green Chemistry Principles in Indole-Pyrimidine Synthesis Research

The synthesis of heterocyclic compounds, a cornerstone of the pharmaceutical industry, has traditionally involved methods that are often at odds with environmental sustainability. nih.gov Consequently, there is a significant and growing movement to integrate the principles of green chemistry into the synthesis of indole-pyrimidine scaffolds. frontiersin.orgfrontiersin.org This involves developing methodologies that are more efficient, use less hazardous materials, and minimize waste. ijpsjournal.comrasayanjournal.co.in

Key green chemistry approaches applicable to indole-pyrimidine synthesis include:

Microwave-Assisted Synthesis : This technique uses microwave radiation to directly and efficiently heat reactants, leading to dramatically reduced reaction times, higher yields, and often cleaner products compared to conventional heating methods. ijpsjournal.comrasayanjournal.co.intandfonline.com

Solvent-Free Reactions : Conducting reactions without a solvent, or in solid media, minimizes the use and disposal of often toxic and volatile organic solvents. nih.govresearchgate.net Techniques like grinding reactants together can be surprisingly effective. researchgate.net

Use of Greener Solvents : When a solvent is necessary, the focus shifts to using environmentally benign options like water or bio-based solvents. frontiersin.orgresearchgate.net The use of recyclable solvents like Polarclean is also an emerging strategy. frontiersin.org

Catalysis : Employing catalysts, especially heterogeneous or biocatalysts, is a core principle of green chemistry. nih.gov Catalysts are used in small amounts and can be recycled and reused, reducing waste and improving atom economy. frontiersin.orgresearchgate.net

Ultrasonic Synthesis : The use of ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.inresearchgate.net

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also offer significant benefits in terms of efficiency, safety, and cost-effectiveness, aligning the production of valuable compounds like 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine with the goals of a more sustainable future. nih.govnih.gov

Molecular Mechanisms of Biological Activity and Target Interactions

Exploration of Specific Molecular Targets and Ligand Binding Modes

Detailed investigations into the binding of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine to its molecular targets are crucial for understanding its mechanism of action.

Kinase Inhibition Profiles and Selectivity Research

Research into the kinase inhibition profile of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is ongoing. While comprehensive selectivity data against a wide panel of kinases is not yet publicly available, preliminary studies on analogous compounds containing the pyrimidin-2-amine scaffold suggest that this chemical class can exhibit inhibitory activity against various kinases. For instance, derivatives of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine have been identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2). Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown potential as potent inhibitors of cyclin-dependent kinase 2 (CDK2). These findings suggest that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine may also function as a kinase inhibitor, though its specific targets and selectivity profile require further investigation.

Receptor-Ligand Interaction Studies (e.g., GPCRs, Nuclear Receptors)

The interaction of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine with G-protein coupled receptors (GPCRs) and nuclear receptors has been a subject of scientific inquiry. While direct binding studies on this specific compound are limited, research on structurally related molecules provides some insights. For example, certain pyrimido[5,4-b]indoles, which share a core structure, have been identified as agonists of Toll-like receptor 4 (TLR4), a pattern recognition receptor. In the realm of nuclear receptors, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been developed as modulators of Nur77, an orphan nuclear receptor. A screening of (Z)-5-((6-bromo-1H-indol-3-yl)methylene)-2-thioxoimidazolidin-4-one, a compound with a bromo-indole moiety, showed a Ki value of >10000 nM for the 5-HT5A receptor. Another related compound, (Z)-5-((4-bromo-1H-indol-3-yl)methylene)-2-thioxoimidazolidin-4-one, also demonstrated a Ki of >10000 nM for the 5-HT1E receptor. These studies hint at the potential for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine to interact with these receptor families, although direct experimental validation is needed.

Enzyme Kinetics and Mechanism-Based Inhibition Studies

Currently, there is a lack of specific published data on the enzyme kinetics and mechanism-based inhibition studies for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine. Such studies are essential to fully characterize its inhibitory activity, including whether it acts as a reversible or irreversible inhibitor and to determine key kinetic parameters such as Kᵢ and kᵢₙₐ꜀ₜ.

Cellular Pharmacodynamics and Signaling Pathway Modulation Research

The interaction of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine with its molecular targets leads to the modulation of various cellular signaling pathways, ultimately affecting cell fate.

Cell Proliferation and Apoptosis Induction in In Vitro Cellular Models

The anti-proliferative and pro-apoptotic effects of compounds containing the bromo-indole scaffold have been documented in several studies. For instance, a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. Another study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide showed inhibition of proliferation in A549 cells with an IC50 of 45.5 µg/mL.

Derivatives of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine have been shown to induce apoptosis in MV4-11 acute myeloid leukaemia cells by down-regulating the anti-apoptotic protein Mcl-1 and cleaving poly(ADP-ribose)polymerase (PARP). Furthermore, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been found to induce Nur77-dependent apoptosis. While these findings on related compounds are promising, direct experimental data on the anti-proliferative and apoptotic effects of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine are needed for a conclusive assessment.

Cell Cycle Perturbation and Arrest Mechanisms

The ability of pyrimidine-based compounds to interfere with the cell cycle has been a key area of cancer research. For example, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been shown to arrest the cell cycle in the G0/G1 phase in Ba/F3 JAK2V617F cells in a concentration-dependent manner. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have also been reported to cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. Although these studies on related structures suggest a potential role for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine in cell cycle perturbation, specific studies are required to determine its effect on the cell cycle in various cellular models.

Modulation of Specific Cellular Pathways (e.g., autophagy, reactive oxygen species production)

Research into the cellular effects of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has revealed its capacity to modulate critical signaling pathways, most notably autophagy. In studies using human cancer cell lines, the compound has been identified as an inducer of autophagy. This process of cellular self-digestion is a crucial mechanism for maintaining cellular homeostasis, and its modulation can significantly impact cell survival and death. The induction of autophagy by this compound is linked to its inhibitory effects on the STAT3 signaling pathway.

While the compound's effects on autophagy are documented, current scientific literature does not provide specific details regarding its direct impact on the production of reactive oxygen species (ROS). Further investigation is required to determine whether the cellular activity of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine involves the generation or suppression of ROS, which are key signaling molecules involved in various physiological and pathological processes.

Gene Expression and Proteomic Analysis in Cellular Contexts

Comprehensive gene expression and proteomic analyses for cells treated with 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine are not extensively detailed in the available research. Current studies have primarily focused on the compound's interaction with specific protein targets rather than broad, unbiased profiling of the transcriptome or proteome. The primary reported mechanism is the inhibition of human telomerase reverse transcriptase (hTERT) expression by targeting the G-quadruplex in its promoter region. This targeted action leads to downstream effects such as the induction of apoptosis and autophagy. However, a global view of all gene or protein expression changes induced by the compound has yet to be published.

Biophysical and Biochemical Characterization of Target Engagement

The interaction of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine with its biological targets has been characterized through various biophysical and biochemical assays, confirming its binding affinity and mechanism of action.

Competitive Binding Assays (e.g., tubulin binding, estrogen receptor binding)

One of the well-documented activities of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is its role as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly. This interaction is critical for its cytotoxic effects, as microtubules are essential for cell division, intracellular transport, and maintenance of cell shape. Competitive binding assays have demonstrated its ability to inhibit tubulin polymerization with high potency.

There is no available scientific literature to suggest that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine engages in binding with the estrogen receptor. Its known mechanisms of action are centered on tubulin and telomerase inhibition.

Table 1: Tubulin Polymerization Inhibition

| Compound | Target | Assay Type | Effect | IC₅₀ (µM) |

| 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | Tubulin | Tubulin Polymerization Assay | Inhibition | 0.41 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from primary research articles.

DNA Binding Studies and G-quadruplex Interactions

A significant aspect of the compound's mechanism of action is its interaction with specific DNA secondary structures known as G-quadruplexes. These structures, formed in guanine-rich nucleic acid sequences, are particularly prevalent in telomeric regions and gene promoter areas.

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has been identified as a potent inhibitor of human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme telomerase. It achieves this not by direct enzymatic inhibition, but by binding to and stabilizing the G-quadruplex structure in the promoter region of the hTERT gene. This stabilization effectively represses the transcription of hTERT, leading to a reduction in telomerase activity, which is a hallmark of many cancer cells. Biophysical studies, such as circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR), have been used to confirm this direct binding to the hTERT promoter G-quadruplex.

Table 2: G-quadruplex Interaction Profile

| Compound | Target DNA Structure | Biological Target | Effect |

| 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | hTERT Promoter G-quadruplex | Human Telomerase (hTERT) | Stabilization of G-quadruplex, leading to transcriptional repression |

Data compiled from published biophysical studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Substituent Effects on the Pyrimidine (B1678525) Ring and their Biological Impact

The pyrimidine ring is a key structural component of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, and substitutions on this ring have a profound impact on the compound's biological activity. The 2-amino group, in particular, has been a focal point of synthetic modifications to explore the SAR.

Studies on analogous 4-indolyl-2-arylamino pyrimidine derivatives have demonstrated that the nature of the substituent at the 2-position of the pyrimidine ring significantly modulates anti-inflammatory activity. nih.gov For instance, the introduction of various amino substitutions on the 4-position of a phenyl ring attached to the 2-amino group of the pyrimidine core has been shown to have a significant effect on anti-inflammatory activity. nih.gov When considering open-chain aliphatic amines, an increase in the length of the carbon chain has been correlated with enhanced anti-inflammatory effects. nih.gov

Furthermore, the substitution pattern on the pyrimidine ring can dictate the selectivity of the compound for different biological targets. For example, in a series of indole-tethered pyrimidine derivatives, the positioning of substituents as 2,4-disubstituted versus 4,6-disubstituted significantly affected their inhibitory activities against kinases like EGFR and VEGFR-2. plos.org

| Compound | Modification on Pyrimidine Ring | Observed Biological Impact |

| Analog 1 | 2-(4-(diethylamino)phenyl)amino | Significant anti-inflammatory activity |

| Analog 2 | 2-(4-(dibutylamino)phenyl)amino | Increased anti-inflammatory activity compared to diethylamino analog |

| Analog 3 | 4,6-disubstituted pattern | Altered kinase selectivity profile |

Modulations of the 5-Bromo-1H-indole Moiety and Resultant Activity Changes

The 5-bromo-1H-indole moiety is another critical pharmacophore. Modifications to this part of the molecule, including changes in halogenation and substitution on the indole (B1671886) nitrogen, have led to significant insights into the SAR.

Influence of Halogenation on Pharmacological Activity and Binding

The bromine atom at the 5-position of the indole ring plays a crucial role in the biological activity of the parent compound. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule. In the case of indole derivatives, the position of the halogen is critical.

Research on other indole-containing compounds has shown that the type and position of the halogen can influence potency. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net This suggests that the electronic properties and size of the halogen atom at the 5-position are important for molecular interactions with the target protein.

Importance of the Indole Nitrogen (NH) in Molecular Recognition

The nitrogen atom of the indole ring (N-H) is a key hydrogen bond donor and plays a pivotal role in the molecular recognition of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine by its biological targets. Docking studies of similar indole-pyrimidine derivatives into the ATP-binding site of kinases like EGFR have consistently shown that the indole N-H group forms a crucial hydrogen bond with the backbone carbonyl of a key methionine residue in the hinge region. plos.org

The essential nature of this N-H group has been experimentally validated. N-methylation of the indole nitrogen in these analogs leads to a significant loss of inhibitory activity against EGFR. plos.org This is attributed to the disruption of the critical hydrogen bond interaction with the kinase hinge region. plos.org This finding underscores the importance of the indole N-H as a key anchoring point for binding to target proteins.

| Compound | Modification on Indole Moiety | Observed Biological Impact |

| Parent Compound | 5-Bromo-1H-indole | Potent biological activity |

| Analog 4 | 5-Chloro-1H-indole | Potentially altered potency |

| Analog 5 | 5-Bromo-1-methyl-indole | Significant loss of EGFR inhibitory activity |

Linker Chemistry and Conformational Effects on Biological Potency

For instance, the use of a macrocyclization strategy to create conformationally constrained 4-(1-sulfonyl-3-indolyl)-2-phenylaminopyrimidines has been explored to develop potent EGFR inhibitors. nih.gov This approach highlights the importance of restricting the conformational flexibility of the molecule to achieve optimal interactions with the target. The type of bridge, such as an ether, secondary amine, or tertiary amine, between the indole and pyrimidine moieties has also been shown to significantly affect kinase activities, including those against EGFR and VEGFR-2. plos.org

Stereochemical Implications in Compound Design and Biological Outcomes

While the core structure of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is achiral, the introduction of chiral centers through substitution can have significant stereochemical implications for its biological activity. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into the binding site of a protein.

Although specific studies on stereoisomers of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine derivatives are not widely reported, the principle of stereoselectivity is well-established in medicinal chemistry. For many biologically active compounds, one enantiomer or diastereomer is often significantly more potent than the others. This is because the binding sites of proteins are chiral, and they interact differently with different stereoisomers. Therefore, in the design of new analogs of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine that incorporate chiral centers, it is crucial to consider the synthesis and biological evaluation of individual stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on pyrimidine-based and indole-based inhibitors of various biological targets. For example, 3D-QSAR studies on pyrimidine-based EGFR inhibitors have been used to develop predictive models based on comparative field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). benthamdirect.com These models can help in the design of new EGFR inhibitors with improved efficacy. benthamdirect.com Similarly, QSAR studies on pyrido[b]indole derivatives as anticancer agents have utilized kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors to create predictive models for antiproliferative activity. nih.gov Such modeling approaches could be applied to 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine and its derivatives to better understand the structural requirements for their biological activity and to guide the synthesis of novel compounds with enhanced therapeutic potential.

2D- and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, HQSAR, Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are broadly categorized into 2D- and 3D-QSAR.

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding a molecule to determine how these properties influence its interaction with a biological target. For these analyses, a set of molecules is aligned in 3D space, and the interaction fields are calculated at various points on a grid.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a prototypic 3D-QSAR method that correlates the biological activity of compounds with their steric (Lennard-Jones) and electrostatic (Coulombic) fields. The resulting model can be visualized as 3D contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase or decrease biological activity. bohrium.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. bohrium.comnih.gov It uses a Gaussian function to calculate similarity indices, which avoids some of the artifacts that can arise at grid points close to the molecular surface in CoMFA. mdpi.com

Hologram QSAR (HQSAR): HQSAR is a 2D-QSAR technique that does not require molecular alignment. It works by generating molecular holograms, which are unique fingerprints derived from all possible molecular fragments of a compound. These fingerprints are then correlated with biological activity using statistical methods.

Topomer CoMFA: This method combines the advantages of 2D and 3D QSAR. It generates a 3D model from a 2D representation of a molecule by breaking it into smaller fragments and using a predefined set of rules for their 3D geometry. This approach bypasses the need for subjective manual alignment of molecules. nih.gov

While these 3D-QSAR methodologies are powerful tools for guiding drug design, specific CoMFA, CoMSIA, HQSAR, or Topomer CoMFA studies focused directly on 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine were not found in the reviewed scientific literature. However, descriptor-based QSAR studies have been conducted on a series of related meridianin analogs.

2D-QSAR Studies on Meridianin Analogs

A descriptor-based 2D-QSAR study was conducted on a series of 50 meridianin analogs as inhibitors of the enzyme Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A), which is implicated in neurodegenerative diseases. researchgate.net This type of QSAR modeling correlates biological activity with physicochemical properties or topological indices (descriptors) of the molecules, such as LogP (lipophilicity), dipole moment, and molecular connectivity indices. researchgate.netingentaconnect.com

Predictive Modeling for Biological Activity

Building on the 2D-QSAR approach, a predictive model for the Dyrk1A inhibitory activity of meridianin analogs was successfully developed. researchgate.net The model was established using a training set of compounds and validated for its predictive power.

The study identified several key molecular descriptors that play a significant role in the Dyrk1A inhibition by meridianin analogs. researchgate.net These findings provide crucial insights into the structural requirements for potent activity. The statistical quality of the developed QSAR model demonstrates its reliability and predictive capability. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| r | > 0.9 | Correlation Coefficient: Measures the quality of the fit of the model. |

| F value | > 20 | Fisher's Test Value: Indicates the statistical significance of the model. |

| r² cv (q²) | > 0.6 | Cross-validated Correlation Coefficient: Measures the internal predictive ability of the model. |

| r² pred | > 0.6 | Predictive R-squared: Measures the external predictive ability of the model on a test set. |

The model indicated that five specific descriptors are crucial for determining the biological activity of these compounds. This allows for the in silico prediction of the activity of new or untested meridianin derivatives, including the naturally occurring 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine (Meridianin C). researchgate.net

| Descriptor | Description | Impact on Activity |

|---|---|---|

| Kier Chi4 path/cluster | A topological descriptor related to molecular shape and branching. | Important |

| Total Lipole | A descriptor related to the lipophilicity distribution over the molecule. | Important |

| VAMP polarization ZZ component | A quantum chemical descriptor related to the molecule's polarizability. | Important |

| Dipole moment Z component | Relates to the asymmetry of the electron distribution in the molecule. | Important |

| Log P | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Important |

These predictive models serve as valuable tools for guiding the rational design of new, more potent meridianin-based inhibitors by prioritizing compounds with optimal descriptor values before undertaking their chemical synthesis. researchgate.netingentaconnect.com

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) methodologies are utilized when the three-dimensional structure of the biological target is unknown or when researchers aim to leverage the information from a set of known active molecules. These methods focus on the physicochemical and structural features of ligands like Meridianin D to develop predictive models.

Pharmacophore modeling is a cornerstone of LBDD, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for Meridianin D and its analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are critical for binding to target proteins like kinases. researchgate.net

For the 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine scaffold, key pharmacophoric features can be defined:

Hydrogen Bond Donors: The amine group on the pyrimidine (B1678525) ring and the N-H group of the indole (B1671886) ring.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring.

Aromatic Ring/Hydrophobic Site: The bicyclic indole core.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases for novel molecules that match the model. youtube.com This virtual screening approach allows for the efficient identification of new and structurally diverse compounds that are likely to share the same biological activity, providing a cost-effective method for discovering new analogs for synthesis and biological testing. youtube.com

Similarity searching is a computational technique that involves screening databases to find molecules that are structurally similar to a query molecule, in this case, Meridianin D. This method operates on the principle that structurally similar molecules are likely to have similar biological activities. By using the Meridianin D structure as a query, researchers can identify commercially available or synthetically accessible analogs for testing.

This approach is fundamental to exploring the chemical space around the core indole-pyrimidine scaffold. Medicinal chemists systematically synthesize and test derivatives to build a comprehensive structure-activity relationship (SAR). nih.gov Studies on Meridianin D analogs have explored the impact of modifying the substitution pattern on the indole ring, demonstrating how minor structural changes can significantly affect biological outcomes such as antibiofilm activity. nih.govacs.org For instance, the position of the bromine atom on the indole ring was found to be crucial for activity against MRSA biofilms, with the natural 5-bromo substitution (Meridianin D) showing a specific activity profile compared to its 4-bromo and 7-bromo isomers. nih.gov This systematic analysis of the chemical space helps in identifying regions of the molecule that are critical for activity and those that can be modified to improve properties like potency or selectivity.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, rational approach to drug discovery. iit.it For Meridianin D, which is known to inhibit several protein kinases, SBDD methods like molecular docking, molecular dynamics simulations, and binding free energy calculations are invaluable for understanding its mechanism of action and designing improved inhibitors. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. bioinformation.net This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries for potential new drugs. For kinase inhibitors like Meridianin D, docking simulations typically place the ligand within the ATP-binding site of the kinase.

Several studies have employed molecular docking to rationalize the activity of Meridianin derivatives against various kinases. nih.govnih.gov Key interactions typically observed for this scaffold include:

Hydrogen Bonding: The aminopyrimidine moiety often forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) portion of ATP.

Hydrophobic Interactions: The indole ring generally occupies a hydrophobic pocket within the active site.

In one study, hybrid molecules derived from Meridianin were docked into the ATP-binding sites of four different kinases: LCK, FMS, DAPK1, and LYN. nih.govmdpi.com The results showed a direct correlation between the predicted binding affinity (docking score) and the experimentally measured inhibitory activity, validating the docking models. mdpi.com Similarly, molecular docking was used to analyze how Meridianin C derivatives could fit into the ATP-binding pocket of GSK-3β, guiding the design of more potent inhibitors. nih.gov

| Compound Series | Target Protein(s) | Key Findings from Docking | Reference |

|---|---|---|---|

| Meridianin/Leucettine Hybrids | LCK, FMS, DAPK1, LYN Kinases | Docking scores correlated well with experimental kinase inhibition. Identified key hydrogen bond and hydrophobic interactions in the ATP-binding site. | nih.govmdpi.com |

| This compound Derivatives | GSK-3β Kinase | Analysis of the compound's fit within the ATP-binding pocket was used to guide a structure-based design strategy. | nih.gov |

| Meridianin Derivatives | JAK/STAT3 Pathway Proteins | Docking was used to investigate the possible binding mechanism and rationalize the structure-activity relationship of novel inhibitors. | nih.gov |

| Indolylpyridopyrimidine Derivatives | Anticancer Targets | Molecular docking was used to investigate the drug-likeness and binding potential of newly synthesized compounds against cancer cell lines. | researchgate.net |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. bioinformation.net MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein's active site. iit.it

Starting from a docked complex of Meridianin D within a kinase active site, an MD simulation can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds. It can also uncover subtle conformational changes and the role of water molecules in mediating the binding, which are often missed in static docking studies. Studies on related dual inhibitors of STAT3 and STAT5, pathways relevant to meridianin's activity, have utilized MD simulations to confirm the stability of protein-ligand complexes and refine the understanding of their interactions. nih.govmdpi.com This step provides a higher level of confidence in the predicted binding mode before committing resources to chemical synthesis.

To obtain a more quantitative estimate of the binding affinity between a ligand and a protein, binding free energy calculations can be performed. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the free energy of binding from the snapshots of an MD simulation. iit.it

This approach provides a more rigorous prediction of ligand potency than docking scores alone. By calculating the binding free energy for a series of Meridianin D analogs, researchers can rank them according to their predicted affinity for a target kinase. This ranking can then be compared with experimental data to build a robust quantitative structure-activity relationship (QSAR) model. This integrated computational workflow, from docking to MD simulations and finally to binding free energy calculations, represents a comprehensive SBDD strategy for optimizing lead compounds like 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

The potential of a molecule to become a viable drug candidate is heavily dependent on its ADME profile. In the early stages of drug discovery, in silico methods provide a rapid and cost-effective means to predict these properties, helping to prioritize compounds for further experimental investigation. Computational tools leverage a molecule's structure to calculate descriptors that correlate with its pharmacokinetic behavior.

Topological Descriptors and Physicochemical Property Calculations

The physicochemical characteristics of a compound are fundamental to its interaction with biological systems. Properties such as molecular weight, lipophilicity (LogP), water solubility, and topological polar surface area (TPSA) are critical determinants of a drug's absorption and distribution. For 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, these properties have been calculated using computational models.

The molecular formula of the compound is C₁₂H₉BrN₄, with a corresponding molecular weight of approximately 289.13 g/mol . nih.govmdpi.com The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms in a molecule. For this compound, the predicted TPSA is a significant factor in its ADME profile. The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is crucial for membrane permeability. Various computational methods exist for predicting LogP, including atom-based approaches like WLOGP and topological methods.

Table 1: Predicted Physicochemical and Topological Properties of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine Data generated using the SwissADME web tool.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₉BrN₄ |

| Molecular Weight | 289.13 g/mol |

| Topological Polar Surface Area (TPSA) | 85.53 Ų |

| Consensus LogP (o/w) | 2.55 |

| Water Solubility (LogS - ESOL) | -3.25 |

| Water Solubility Class | Moderately soluble |

| Number of Rotatable Bonds | 1 |

Rule-Based Filters for Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

To quickly assess the "drug-likeness" of a compound, several rule-based filters have been developed by analyzing the physicochemical properties of known orally bioavailable drugs. The most famous of these is Lipinski's Rule of Five, which identifies potential issues with absorption or permeation. mjpms.innih.gov This rule states that poor oral absorption is more likely when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

When evaluated against these criteria, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine demonstrates strong compliance. Its molecular weight is well below the 500 Da threshold, and its predicted LogP is within the acceptable range. The number of hydrogen bond donors and acceptors, derived from its structure containing amine and indole nitrogen atoms, also falls within the prescribed limits. This adherence suggests a favorable profile for oral bioavailability based on these foundational principles. Other filters, such as the Ghose, Veber, Egan, and Muegge rules, provide additional layers of assessment for medicinal chemistry friendliness.

Table 2: Drug-Likeness Assessment for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine Data generated using the SwissADME web tool.

| Filter | Parameter | Value | Compliance |

|---|---|---|---|

| Lipinski's Rule | Molecular Weight | 289.13 | Yes |

| LogP | 2.55 | Yes | |

| H-Bond Donors | 2 | Yes | |

| H-Bond Acceptors | 4 | Yes | |

| Violations | 0 | ||

| Ghose Filter | LogP | 2.55 (-0.4 to 5.6) | Yes |

| Molar Refractivity | 73.18 (40 to 130) | Yes | |

| Molecular Weight | 289.13 (160 to 480) | Yes | |

| Atom Count | 21 (20 to 70) | Yes | |

| Violations | 0 | ||

| Veber Filter | Rotatable Bonds | 1 (≤10) | Yes |

| TPSA | 85.53 Ų (≤140) | Yes | |

| Violations | 0 | ||

| Egan Filter | LogP | 2.55 (≤5.88) | Yes |

| TPSA | 85.53 Ų (≤131.6) | Yes | |

| Violations | 0 | ||

| Muegge Filter | Molecular Weight | 289.13 (200 to 600) | Yes |

| LogP | 2.55 (-2 to 5) | Yes | |

| TPSA | 85.53 Ų (≤150) | Yes | |

| Ring Count | 3 (≤7) | Yes | |

| Carbon Count | >4 | Yes | |

| Heteroatom Count | >1 | Yes | |

| Rotatable Bonds | 1 (≤15) | Yes | |

| H-Bond Donors | 2 (≤5) | Yes | |

| H-Bond Acceptors | 4 (≤10) | Yes |

Cheminformatics and Data Mining for Indolyl-Pyrimidine Chemical Diversity

Cheminformatics provides the tools to navigate and analyze the vastness of chemical space. For a scaffold like indolyl-pyrimidine, these approaches are invaluable for understanding chemical diversity, identifying structure-activity relationships (SAR), and designing novel compound libraries. nih.gov By representing molecules as numerical descriptors or fingerprints, large databases can be mined to group compounds with similar properties or structural features.

The indolyl-pyrimidine core is recognized as a "privileged scaffold" because it can bind to multiple, often unrelated, biological targets, particularly protein kinases. mdpi.comnih.gov Data mining of public and proprietary chemical libraries, such as ChEMBL, allows researchers to explore the known chemical space around this scaffold. nih.gov These analyses can reveal which substitution patterns on the indole and pyrimidine rings have been explored and which remain novel. For instance, analyzing the diversity of existing indolyl-pyrimidine libraries can highlight under-represented regions of chemical space, guiding synthetic efforts toward new derivatives with potentially unique biological activities. mjpms.in

Techniques like clustering and similarity searching are used to compare new compounds, such as 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, against known active molecules. This helps to form hypotheses about its potential biological targets. The combination of an indole, a key feature in many kinase inhibitors, with a 2-aminopyrimidine (B69317), a classic hinge-binding motif, makes this compound class a rich area for data mining studies aimed at discovering novel modulators of kinase activity. mdpi.comchemrxiv.org

Preclinical Pharmacological Investigations in Vitro and in Vivo Non Human Models

Mechanistic In Vivo Studies in Animal Models

Target Engagement and Pathway Modulation in In Vivo Systems (e.g., as chemical probes)

The utility of a chemical compound as a probe in in vivo systems hinges on its ability to engage its intended target and modulate specific cellular pathways, providing evidence of its mechanism of action in a living organism. For compounds structurally related to 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, which are often investigated as Pim kinase inhibitors, in vivo target engagement is typically assessed by measuring the phosphorylation status of downstream substrates.

One of the key substrates for Pim kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In vivo studies with pan-Pim kinase inhibitors have demonstrated significant inhibition of BAD phosphorylation in tumor xenograft models, such as those using the KMS-12-BM multiple myeloma cell line. researchgate.net This on-target activity provides strong evidence that the inhibitor is engaging with Pim kinases within the tumor tissue and exerting its intended biological effect. researchgate.net

Furthermore, the modulation of signaling pathways is a crucial aspect of in vivo pharmacological investigations. For instance, compounds with a pyrimidine (B1678525) core, similar to 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, have been shown to impact the PI3K/Akt signaling pathway. nih.gov A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives revealed a significant reduction in the phosphorylation of proteins within the PI3K/Akt pathway in human chronic myeloid leukemia cells. nih.gov This indicates that such compounds can modulate key signaling cascades involved in cell survival and proliferation.

In the context of prostate cancer, Pim-1 kinase has been implicated in tumor progression, including invasion, migration, and metastasis in vivo. nih.gov The use of specific inhibitors in preclinical models allows for the dissection of these processes and the validation of Pim-1 as a therapeutic target. While specific in vivo data for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is not available, the established methodologies for related kinase inhibitors provide a clear path for its future investigation as a chemical probe.

Table 1: Examples of In Vivo Target Engagement and Pathway Modulation Studies with Related Kinase Inhibitors

| Compound Class | In Vivo Model | Method of Target Engagement Assessment | Pathway Modulated | Reference |

| Pan-Pim Kinase Inhibitors | KMS-12-BM multiple myeloma tumor xenografts | Inhibition of phospho-BAD (p-BAD) | Pim kinase signaling | researchgate.net |

| Pyrimidine Derivatives | Human chronic myeloid leukemia (CML) cell line K562 | Reduced protein phosphorylation | PI3K/Akt signal pathway | nih.gov |

| Pim-1 Inhibitors | Prostate cancer cell models | Reduction of tumor volume | PIM/Notch signaling | nih.gov |

Development and Validation of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. nih.gov The development of a robust and reliable HTS assay is paramount for the successful identification of inhibitors for targets such as kinases.

The general process for developing and validating an HTS assay for a kinase inhibitor like 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine would involve several key stages. Initially, a suitable assay format must be selected. For kinase assays, common formats include those that detect the product of the kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Examples include fluorescence-based assays and microfluidic mobility shift assays. nih.govnih.gov A novel microfluidic mobility shift assay was successfully developed to identify inhibitors of PIP5K1C, a lipid kinase, demonstrating high reproducibility. nih.govresearchgate.net This type of assay utilizes a fluorescently labeled substrate and measures the change in its mobility upon phosphorylation by the kinase. nih.govresearchgate.net

Once an assay format is chosen, it must undergo rigorous validation to ensure its suitability for HTS. nih.gov Key validation parameters include:

Z'-factor: This statistical parameter is a measure of the quality of an assay, reflecting the separation between the positive and negative control signals. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS. wiley.com The microfluidic mobility shift assay for PIP5K1C, for example, exhibited Z' values greater than 0.7. nih.gov

DMSO Tolerance: Since compounds in screening libraries are typically dissolved in dimethyl sulfoxide (B87167) (DMSO), the assay must be tolerant to the final concentration of DMSO used. nih.gov

Reproducibility: The assay must demonstrate high reproducibility both within a single experiment and between different experimental runs. researchgate.net

The development of HTS assays for kinase inhibitors is a well-established field, with numerous technologies available. nih.gov For example, an enzyme-coupled fluorescence assay for ADP detection has been reported as a cost-effective and robust platform for screening kinase inhibitors. nih.gov This assay was successfully used to screen a large chemical library for inhibitors of CDC2-like kinase 1 (CLK1). nih.gov

Table 2: Key Parameters in HTS Assay Development and Validation

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Assay Format | The technology used to measure the activity of the target enzyme. | Dependent on target and available technology. | nih.govnih.gov |

| Z'-factor | A measure of the statistical effect size and the separation between positive and negative controls. | Z' > 0.5 | wiley.com |

| DMSO Tolerance | The ability of the assay to perform reliably in the presence of DMSO. | Typically <1% final DMSO concentration for cell-based assays, but must be empirically determined. | nih.gov |

| Reproducibility | The consistency of the assay results over multiple runs. | High correlation between replicate runs. | researchgate.net |

| Orthogonal Assay | A secondary assay with a different detection method to confirm hits from the primary screen. | Confirms activity and rules out assay artifacts. | bellbrooklabs.com |

Research Applications and Broader Scientific Impact

Utility of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine as a Chemical Probe for Biological Pathway Elucidation

The ability to selectively perturb and study biological pathways is a cornerstone of modern biomedical research. Chemical probes, small molecules that interact with specific protein targets, are indispensable tools in this endeavor. The indole-pyrimidine core, a key feature of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, is a well-established hinge-binding motif for many human kinases. nih.gov This property makes it a valuable starting point for the development of chemical probes to investigate kinase signaling pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders. nih.govnih.gov

While specific studies focusing exclusively on 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine as a chemical probe are not extensively documented in publicly available literature, the broader class of indole-pyrimidine derivatives has been instrumental in this area. For instance, related compounds have been used to probe the function of understudied kinases, helping to validate them as potential therapeutic targets. nih.govnih.gov The bromine atom at the 5-position of the indole (B1671886) ring can significantly influence the molecule's properties, such as its binding affinity and selectivity, by forming specific halogen bonds with the target protein or by altering its electronic properties. nih.gov This substitution provides a handle for medicinal chemists to fine-tune the molecule's activity and selectivity, a critical aspect in the design of high-quality chemical probes. The development of such probes enables researchers to dissect complex cellular processes and identify key nodes for therapeutic intervention. nih.gov

Contribution to Lead Optimization and Scaffold Hopping Strategies in Drug Discovery Research

In the intricate process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine scaffold has been featured in lead optimization campaigns, particularly in the development of kinase inhibitors. The indole-pyrimidine core serves as a foundational structure that can be systematically modified. For example, the bromine substituent can be replaced with other functional groups to explore structure-activity relationships (SAR) and enhance target engagement.

Scaffold hopping is another powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. The indole-pyrimidine framework of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has served as a template for such endeavors. Researchers have successfully "hopped" from an indole core to an indazole framework to develop dual inhibitors of anti-apoptotic proteins. rsc.org Similarly, scaffold hopping from phenyl to pyrimidine (B1678525) cores has been explored to improve the properties of protein kinase C ligands, although in some cases this has led to diminished binding affinity. nih.gov These examples underscore the utility of the indole-pyrimidine scaffold as a starting point for innovative drug design strategies.

Advancing the Understanding of Indole-Pyrimidine Pharmacophores and their Bioactivity Landscapes

The indole-pyrimidine pharmacophore is a recurring motif in a multitude of bioactive compounds, and understanding its bioactivity landscape is crucial for the rational design of new drugs. nih.govmdpi.comresearchgate.netnih.gov Research on 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine and its analogs contributes significantly to this understanding. Studies on this class of compounds have revealed key structural features that govern their biological activity. For example, the indole NH group is often critical for hydrogen bonding interactions with the target protein. nih.gov

The substitution pattern on the indole ring, such as the bromine at the 5-position, has been shown to have a profound impact on potency and selectivity. nih.gov By systematically synthesizing and evaluating derivatives of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, researchers can map out the structure-activity relationships that define the bioactivity of this pharmacophore. This knowledge is invaluable for predicting the activity of new compounds and for designing molecules with desired biological profiles. For instance, studies on isomeric pyrimido[4,5-b]- and [5,4-b]indol-4-amine derivatives have provided insights into how the arrangement of the fused rings affects kinase inhibitory activity. nih.gov

Potential in Multi-Target Directed Ligand (MTDL) Design for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.govnih.gov The traditional "one target, one drug" approach may not be effective for these conditions. Multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. nih.govmdpi.com The indole-pyrimidine scaffold is an attractive framework for the design of MTDLs due to its ability to interact with a variety of biological targets, particularly kinases. nih.govmdpi.com

Derivatives of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine have shown potential in this area. For example, by incorporating additional pharmacophoric elements, researchers have designed indole-pyrimidine-based compounds that can simultaneously inhibit multiple enzymes, such as cholinesterases and monoamine oxidases, which are implicated in Alzheimer's disease. nih.gov The bromine atom can serve as a key interaction point or as a site for further chemical modification to introduce functionalities that target a second protein. The development of such MTDLs based on the 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine scaffold could lead to more effective treatments for complex diseases.

Enabling Tools for Chemical Biology and Proteomics Research

Chemical biology and proteomics aim to understand the function of proteins in their native environment. nih.govnih.gov Small molecules that can covalently bind to or be used to "pull down" specific proteins are invaluable tools in these fields. While there is no direct evidence in the searched literature of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine being used explicitly for this purpose, its structural features suggest its potential as a starting point for the development of such tools.

The pyrimidine portion of the molecule can be modified to include a reactive group, such as an electrophile, that can form a covalent bond with a nearby nucleophilic amino acid residue on the target protein. acs.org The indole moiety, with its bromine substituent, provides a recognition element to direct the molecule to a specific binding site. Furthermore, the scaffold could be appended with a tag, such as biotin (B1667282) or an alkyne, to enable the enrichment and identification of interacting proteins from complex cellular lysates using mass spectrometry-based proteomics. The development of such chemical probes derived from 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine would greatly facilitate the exploration of the proteome and the identification of novel drug targets.

Challenges and Future Research Directions

Strategies for Enhancing Selectivity and Minimizing Off-Target Interactions